molecular formula C16H23NO B4439384 N-cyclopentyl-3-(4-ethylphenyl)propanamide

N-cyclopentyl-3-(4-ethylphenyl)propanamide

Cat. No. B4439384
M. Wt: 245.36 g/mol
InChI Key: XALDKHXMEOIMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(4-ethylphenyl)propanamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

N-cyclopentyl-3-(4-ethylphenyl)propanamide acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. The activation of CB1 receptors by N-cyclopentyl-3-(4-ethylphenyl)propanamide leads to the inhibition of neurotransmitter release and the modulation of various physiological processes, including pain perception, appetite regulation, and mood. N-cyclopentyl-3-(4-ethylphenyl)propanamide also has some affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-cyclopentyl-3-(4-ethylphenyl)propanamide leads to the inhibition of neurotransmitter release, including the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This inhibition of neurotransmitter release is responsible for the analgesic and anti-inflammatory effects of N-cyclopentyl-3-(4-ethylphenyl)propanamide. N-cyclopentyl-3-(4-ethylphenyl)propanamide also modulates the release of dopamine, a neurotransmitter that is involved in reward and motivation, and has been shown to have some potential in the treatment of addiction.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-(4-ethylphenyl)propanamide is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the use of N-cyclopentyl-3-(4-ethylphenyl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. The use of N-cyclopentyl-3-(4-ethylphenyl)propanamide in animal studies also requires careful consideration of ethical issues related to the use of synthetic cannabinoids in research.

Future Directions

Future research on N-cyclopentyl-3-(4-ethylphenyl)propanamide is focused on the development of more selective and potent CB1 receptor agonists, as well as the investigation of the potential clinical applications of these compounds. The development of novel delivery methods for synthetic cannabinoids, such as transdermal patches and inhalation devices, may also improve the efficacy and safety of these compounds in clinical settings. Additionally, the investigation of the potential therapeutic applications of CB2 receptor agonists, such as the inhibition of inflammation and immune response, is an area of active research.

Scientific Research Applications

N-cyclopentyl-3-(4-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, N-cyclopentyl-3-(4-ethylphenyl)propanamide has been shown to be effective in reducing pain and inflammation, protecting neurons from damage caused by stroke and traumatic brain injury, and inhibiting the growth of cancer cells. These promising results have led to further research on the potential clinical applications of N-cyclopentyl-3-(4-ethylphenyl)propanamide.

properties

IUPAC Name

N-cyclopentyl-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALDKHXMEOIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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